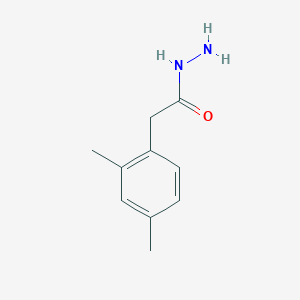

2-(2,4-Dimethylphenyl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dimethylphenyl)acetohydrazide is an organic compound with the molecular formula C10H15N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazide group attached to a 2,4-dimethylphenyl ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)acetohydrazide typically involves the reaction of 2,4-dimethylphenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2,4-Dimethylphenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 2,4-dimethylphenylacetic acid.

Reduction: Formation of 2-(2,4-dimethylphenyl)ethylamine.

Substitution: Formation of various substituted hydrazides.

Applications De Recherche Scientifique

Synthesis of 2-(2,4-Dimethylphenyl)acetohydrazide

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenylacetic acid with hydrazine or its derivatives. The process can be optimized through various methods including conventional heating and ultrasound-assisted techniques, which have been shown to enhance yield and reduce reaction time.

Biological Activities

The compound has demonstrated a range of biological activities that make it a candidate for further research:

- Antimicrobial Activity : Studies have shown that derivatives of acetohydrazides exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results .

- Anticancer Properties : Research indicates that hydrazone derivatives can inhibit cancer cell proliferation. In vitro studies on similar compounds revealed effective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), suggesting potential for developing anticancer agents .

- Herbicidal Activity : Some studies have explored the herbicidal properties of hydrazine derivatives. Compounds with structural similarities to this compound have shown effectiveness against common agricultural weeds, indicating potential applications in agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazone derivatives demonstrated that this compound exhibited moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific bacterial strain tested .

Case Study 2: Anticancer Activity

In a comparative study of hydrazone derivatives against HepG2 cells, it was found that modifications in the phenyl ring significantly influenced the compounds' anticancer efficacy. The study reported that certain derivatives exhibited IC50 values as low as 20 µg/mL, indicating strong potential for therapeutic development .

Comprehensive Data Table

Mécanisme D'action

The mechanism of action of 2-(2,4-Dimethylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

- 2-(4-Methoxyphenyl)acetohydrazide

- 2-(2,4-Dimethylphenyl)ethylamine

- 2-(2,4-Dimethylphenyl)acetic acid

Comparison: 2-(2,4-Dimethylphenyl)acetohydrazide is unique due to the presence of both the 2,4-dimethylphenyl ring and the hydrazide group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-(4-Methoxyphenyl)acetohydrazide may exhibit different electronic properties due to the methoxy group, affecting its reactivity and interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,4-Dimethylphenyl)acetohydrazide and its derivatives?

The synthesis typically involves:

- Condensation reactions : Reacting 2,4-dimethylphenylhydrazine with carbonyl-containing compounds (e.g., 3-methoxybenzaldehyde) under reflux in ethanol .

- Acetylation : Treating intermediates with trifluoroacetic anhydride in dichloromethane to introduce trifluoroacetyl groups .

- Hydrazide formation : Refluxing ethyl esters with hydrazine hydrate (85%) for 5–6 hours to yield acetohydrazides . Key steps require precise control of temperature, solvent choice, and stoichiometry to maximize yield (>70%) .

Q. Which analytical techniques are essential for characterizing this compound during synthesis?

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon signal assignments (e.g., aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 350.34 for J147) and fragmentation patterns .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Recrystallization : Use ethanol or methanol to remove impurities, achieving >98% purity .

- Column Chromatography : Separate byproducts using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .

- HPLC Analysis : Quantify purity with reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key considerations for storing and handling this compound in laboratory settings?

- Storage : Protect from light at –20°C in airtight containers to prevent hydrolysis .

- Solubility : Dissolve in DMSO (up to 100 mM) for biological assays; avoid aqueous buffers due to limited solubility .

- Safety : Use fume hoods during synthesis to avoid inhalation of hydrazine vapors .

Q. What preliminary assays are recommended to assess the biological activity of this compound derivatives?

- Enzyme Inhibition : Measure IC50 values against targets like α-glucosidase (e.g., compound 212: IC50 = 6.84 µM) using spectrophotometric assays .

- Cytotoxicity Testing : Employ MTT assays on cell lines (e.g., SH-SY5Y neurons) to evaluate neuroprotective effects .

- In Vivo Actoprotection : Assess anti-fatigue effects in rodent models via forced swimming tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- pH Control : Maintain slightly acidic conditions (pH 5–6) during cyclization to prevent salt formation and enhance yield .

- Catalysts : Add glacial acetic acid (2–3 drops) to accelerate Schiff base formation in condensation reactions .

- Solvent Selection : Use ethanol for reflux due to its polarity, which stabilizes intermediates and reduces side reactions .

Q. What strategies are effective in resolving contradictory biological activity data among structurally similar analogs?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2,4-dimethylbenzylidene reduces actoprotection, while 4-chlorobenzylidene enhances it) .

- Dose-Response Curves : Validate activity trends across multiple concentrations to rule out false positives .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain discrepancies (e.g., steric hindrance from bulky substituents) .

Q. How does the introduction of different substituents affect the pharmacokinetic properties of this compound derivatives?

- Lipophilicity : Electron-withdrawing groups (e.g., –CF3) increase blood-brain barrier penetration (e.g., J147 brain half-life = 2.5 hours) .

- Metabolic Stability : Methoxy groups reduce hepatic clearance by blocking oxidative metabolism .

- Plasma Protein Binding : Hydrophobic substituents (e.g., naphthyl) enhance albumin binding, prolonging half-life .

Q. What computational methods are employed to predict the binding affinity of derivatives with target enzymes?

- Molecular Docking : Use AutoDock Vina to simulate interactions with α-glucosidase active sites (e.g., hydrogen bonds with Asp214 and Glu276) .

- DFT Calculations : Estimate lattice energies and hydrogen-bonding patterns for crystal structure validation .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with IC50 values .

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound complexes?

- SHELX Refinement : Resolve torsional angles and hydrogen-bond networks in crystal structures (e.g., C–N–N–C dihedral angles ~120°) .

- Twinned Data Analysis : Apply SHELXL for high-resolution refinement of macromolecular complexes .

- Cambridge Structural Database (CSD) Cross-Validation : Compare derived bond lengths/angles with published analogs (e.g., C=O bond ~1.23 Å) .

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCICNLIMIBXUOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.